Comparison of Lipophilicity (XLogP3) Between N1-Methyl and N1-Cyclopentyl Pyrazole-Acetamide Analogs
The target compound (N1-methyl) has a computed XLogP3 of 0.2, whereas the N1-cyclopentyl analog (CAS 1448126-56-4), while lacking a publicly reported computed XLogP3 value, is expected—based on the additional three methylene units in the cyclopentyl ring—to have a significantly higher logP (class-level inference: addition of a cyclopentyl group typically increases calculated logP by approximately 0.8–1.2 units relative to an N-methyl substituent on a pyrazole core) [1][2]. The target compound's XLogP3 of 0.2 places it in a favorable lipophilicity range for CNS drug-likeness (typically XLogP3 1–3 for oral CNS drugs), while the cyclopentyl analog would trend toward higher lipophilicity associated with increased plasma protein binding and potential hERG liability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | N1-cyclopentyl analog (CAS 1448126-56-4): XLogP3 not publicly reported; estimated >1.0 based on cyclopentyl contribution |
| Quantified Difference | Estimated ΔXLogP3 ≈ 0.8–1.2 units (class-level inference) |
| Conditions | Computed XLogP3 values from kuujia.com product listings; comparator estimate based on fragment-based logP contribution analysis of the cyclopentyl vs. methyl substituent difference [1][2] |
Why This Matters
Lower lipophilicity (XLogP3 0.2) may confer superior aqueous solubility and reduced off-target binding relative to the more lipophilic N1-cyclopentyl analog, which is a critical selection parameter for fragment-based screening and CNS-targeted programs.
- [1] Kuujia.com. N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl-2-ethoxyacetamide (CAS 1448125-47-0) Product Page. Accessed April 2026. View Source
- [2] Kuujia.com. N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-ethoxyacetamide (CAS 1448126-56-4) Product Page. Accessed April 2026. View Source
